Avicularin
Overview
Description
Avicularin is a bio-active flavonol glycoside isolated from various plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi . It is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties . The systematic IUPAC name for this compound is 3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one .
Mechanism of Action
Avicularin is a bioactive flavonol isolated from various plants, including Polygonum aviculare, Rhododendron aureum, and Taxillus kaempferi . It has been reported to possess diverse pharmacological properties such as anti-inflammatory, anti-infectious, and anti-cancer effects . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and environmental influences on this compound’s action.
Target of Action
This compound primarily targets the NF-κB (p65), COX-2, and PPAR-γ activities . These targets play crucial roles in inflammation and cancer progression. NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-2 is an enzyme responsible for inflammation and pain, and PPAR-γ is a nuclear receptor that plays a role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits NF-κB (p65), COX-2, and PPAR-γ activities , which results in the suppression of inflammation and promotion of apoptosis . For instance, in lung cancer cells (A549), this compound has been found to promote apoptosis and halt the cell cycle at the G2/M phase .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses lipid accumulation through the repression of C/EBPα-activated GLUT4-mediated glucose uptake in 3T3-L1 cells . In the context of hepatocellular carcinoma, this compound has been shown to regulate the NF‑κB/COX‑2/PPAR‑γ activities . In lung cancer, it inhibits inflammation, oxidative stress, and induces apoptosis .
Pharmacokinetics
This compound is rapidly eliminated from the systemic circulation within 1 hour post-dose, with a half-life (t1/2) of 0.8 ± 0.3 hours and a clearance rate (CL) of 55.3 ± 8.2 L/h/kg . These pharmacokinetic properties suggest that this compound has a relatively short duration of action, which may influence its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It has been shown to significantly reduce cellular viability in lung cancer cells (A549) and promote apoptosis . In hepatocellular carcinoma, this compound treatment markedly decreases cell proliferation and induces apoptosis . It also inhibits cell migration and invasion, thereby potentially limiting cancer metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study investigating the effects of this compound on lead-induced hepatotoxicity, it was found that this compound significantly reduced hepatic inflammation, endoplasmic reticulum stress, and glucose metabolism disorder induced by lead . This suggests that the presence of environmental toxins like lead can influence the therapeutic efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Avicularin interacts with several enzymes and proteins in biochemical reactions. It inhibits the activities of NF-κB (p65), COX-2, and PPAR-γ . It also interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It reduces hepatic inflammation, endoplasmic reticulum stress (ERS), and glucose metabolism disorder induced by lead . It also decreases the serum biochemical indicators of glucose metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It decreases the protein expression levels of glucose-regulated protein 78 (GRP78), phosphorylated inositol requiring enzyme 1 (p-IRE1), phosphorylated RNA-dependent protein kinase-like ER kinase (p-PERK), and phosphorylated eukaryotic initiation factor 2α (p-eIF2α) .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes involved in glucose metabolism, such as hexokinase (HK), pyruvate kinase (PK), glucokinase (GK), glycogen phosphorylase (PYG), phosphoenolpyruvate carboxy kinase (PEPCK), and glucose-6-phosphate dehydrogenase (G6PD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Avicularin can be synthesized through the glycosylation of quercetin with arabinose. The reaction typically involves the use of a glycosyl donor, such as arabinofuranosyl bromide, and a catalyst, such as silver carbonate, in an appropriate solvent like dichloromethane . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
Industrial production of this compound involves the extraction from plant sources. The process includes the following steps:
Plant Material Collection: Harvesting plants rich in this compound, such as Polygonum aviculare.
Extraction: Using solvents like methanol or ethanol to extract this compound from the plant material.
Purification: Employing techniques such as column chromatography to purify this compound from the crude extract.
Chemical Reactions Analysis
Types of Reactions
Avicularin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce quercetin and other oxidation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while enzymatic hydrolysis involves glycosidases.
Major Products Formed
Oxidation: Quercetin and other oxidation products.
Hydrolysis: Quercetin and arabinose.
Scientific Research Applications
Avicularin has a wide range of scientific research applications:
Comparison with Similar Compounds
Avicularin is similar to other flavonol glycosides, such as:
Quercitrin: Quercetin-3-O-rhamnoside, known for its anti-inflammatory and antioxidant properties.
Isoquercitrin: Quercetin-3-O-glucoside, studied for its potential anticancer and neuroprotective effects.
Uniqueness
This compound is unique due to its specific glycosylation with arabinose, which influences its solubility, bioavailability, and biological activity compared to other flavonol glycosides .
Properties
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCDNTVZSILEOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Avicularin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
572-30-5 | |
Record name | Avicularin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
Record name | Avicularin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030860 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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